molecular formula C20H23BN2O4S B1426731 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1185427-23-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1426731
CAS No.: 1185427-23-9
M. Wt: 398.3 g/mol
InChI Key: LQJHBDHVKOYWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Properties

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups organized around a fused bicyclic core. The compound possesses the molecular formula C₂₀H₂₃BN₂O₄S with a molecular weight of 398.28 grams per mole. The central pyrrolo[2,3-c]pyridine scaffold consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, creating the characteristic azaindole framework. The boron atom is positioned at the 3-position of the pyrrolo ring, incorporated within the dioxaborolane ring system formed by the pinacol protecting group. The tosyl substituent, derived from p-toluenesulfonic acid, is attached to the nitrogen atom of the pyrrole ring, providing electronic deactivation and steric protection. This arrangement results in a molecule with defined stereochemical constraints and specific electronic distribution patterns that influence its chemical behavior.

The three-dimensional structure of the compound reveals important conformational features that affect its reactivity and binding properties. The dioxaborolane ring adopts a nearly planar configuration, with the four methyl groups providing steric bulk that enhances the stability of the boronic ester functionality. The tosyl group extends away from the heterocyclic core, minimizing steric interactions while maintaining its protecting role. The nitrogen atom within the pyridine ring introduces basicity to the molecule, though this is modulated by the electron-withdrawing effects of the adjacent functional groups. Computational studies have indicated that the molecular geometry allows for effective orbital overlap between the boron p-orbital and the π-system of the heterocycle, facilitating various coupling reactions. The overall molecular architecture demonstrates a balance between stability and reactivity that makes this compound particularly useful in synthetic applications.

Property Value Reference
Molecular Formula C₂₀H₂₃BN₂O₄S
Molecular Weight 398.28 g/mol
Chemical Abstracts Service Number 1185427-23-9
MDL Number MFCD18383212
SMILES Notation O=S(N1C=C(B2OC(C)(C)C(C)(C)O2)C3=C1C=NC=C3)(C4=CC=C(C)C=C4)=O

Physicochemical Properties and Spectroscopic Profile

The physicochemical characteristics of this compound reflect the influence of its diverse functional groups on molecular behavior. The compound exhibits limited solubility in polar protic solvents due to the hydrophobic nature of the tosyl and pinacol groups, while showing enhanced solubility in aprotic organic solvents such as dichloromethane and tetrahydrofuran. The presence of the boronic ester functionality imparts sensitivity to moisture and basic conditions, necessitating careful storage under inert atmosphere conditions. Storage recommendations specify maintenance at temperatures between 2-8°C under sealed, dry conditions to prevent hydrolysis of the boronic ester. The melting point and boiling point data for this compound are not extensively documented in current literature, though related boronic esters typically exhibit moderate thermal stability under standard conditions.

Spectroscopic analysis of this compound provides detailed insights into its structural features and electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various proton environments within the molecule. The aromatic protons of the pyrrolo[2,3-c]pyridine core appear in the typical aromatic region, while the methyl groups of the pinacol ester show distinctive singlet patterns. The tosyl group contributes recognizable aromatic signals along with a characteristic methyl group signal. Infrared spectroscopy demonstrates the presence of sulfonyl stretching vibrations characteristic of the tosyl group, along with carbon-boron and carbon-nitrogen stretching frequencies. Mass spectrometric analysis provides molecular ion peaks consistent with the calculated molecular weight, with fragmentation patterns revealing the loss of tosyl and pinacol groups under ionization conditions. These spectroscopic signatures serve as important identification and purity assessment tools for this compound.

Nomenclature and Classification within Azaindole Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The base structure is identified as 1H-pyrrolo[2,3-c]pyridine, which belongs to the broader class of azaindoles or diazaindenes. The numbering system begins with the nitrogen atom of the pyrrole ring designated as position 1, with subsequent positions numbered sequentially around the fused ring system. The boronic ester substituent is located at position 3 of the pyrrolo ring, while the tosyl group is attached to the nitrogen at position 1. Alternative nomenclature systems may refer to this compound as a 6-azaindole derivative, reflecting the position of the nitrogen atom within the pyridine ring relative to the fused system.

Within the classification system for azaindole compounds, this molecule represents a functionalized member of the pyrrolo[2,3-c]pyridine family. The azaindole framework is characterized by the fusion of pyrrole and pyridine rings, creating a bicyclic system with two nitrogen atoms. This structural motif is distinct from other azaindole isomers such as pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine, which differ in the relative positioning of the nitrogen atoms. The specific fusion pattern in pyrrolo[2,3-c]pyridine creates unique electronic properties and reactivity patterns that distinguish it from its isomeric counterparts. The incorporation of boronic ester functionality classifies this compound as an organoboron derivative, while the tosyl substitution places it within the category of sulfonamide-protected heterocycles. This multi-level classification system provides a framework for understanding the compound's relationship to other members of the azaindole family and predicting its chemical behavior based on structural analogies.

Historical Development of Pyrrolo[2,3-c]pyridine Boronic Esters

The development of pyrrolo[2,3-c]pyridine boronic esters represents a significant advancement in heterocyclic organoboron chemistry, building upon decades of research in both azaindole synthesis and boronic acid chemistry. The foundational work in azaindole chemistry established the synthetic routes to various pyrrolo-pyridine fused systems, providing the structural basis for subsequent functionalization efforts. Early investigations into the borylation of heterocyclic systems demonstrated the challenges associated with introducing boron functionality into electron-deficient aromatic systems. The development of pinacol boronate esters as stable, isolable forms of boronic acids provided a breakthrough that enabled the practical synthesis and handling of heterocyclic boronic derivatives. Research groups began exploring the direct borylation of azaindole systems using various methodologies, including halogen-metal exchange followed by borylation, and direct transition metal-catalyzed carbon-hydrogen borylation reactions.

Recent synthetic advances have focused on the development of efficient methods for preparing pyrrolo[2,3-c]pyridine boronic esters with high regioselectivity and functional group tolerance. The introduction of tosyl protecting groups has proven essential for controlling the reactivity of the pyrrole nitrogen during borylation reactions, preventing unwanted side reactions and improving yields. Contemporary research has demonstrated the utility of these compounds in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which have enabled the synthesis of complex molecular architectures. The development of improved synthetic methodologies has expanded access to these valuable intermediates, facilitating their incorporation into medicinal chemistry programs and materials science applications. Current research continues to explore new synthetic approaches, including the use of transition metal-catalyzed direct functionalization reactions and flow chemistry techniques to improve efficiency and scalability.

Comparative Analysis with Related Borylated Heterocycles

The structural and reactivity profile of this compound can be effectively understood through comparison with other borylated heterocyclic systems. Related compounds include the isomeric 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, which differ in the relative positioning of the nitrogen atoms and the boronic ester group. These structural variations result in distinct electronic properties and reactivity patterns. The pyrrolo[2,3-b]pyridine isomers, also known as 7-azaindoles, exhibit different hydrogen bonding capabilities and electronic distribution compared to the pyrrolo[2,3-c]pyridine system. The positioning of the nitrogen atom in the pyridine ring significantly influences the basicity and nucleophilicity of the heterocyclic system, affecting both synthetic accessibility and biological activity.

Comparison with borylated indole derivatives, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole, reveals the impact of the additional nitrogen atom on molecular properties. The indole system lacks the second nitrogen atom present in the azaindole framework, resulting in different electronic characteristics and hydrogen bonding patterns. The azaindole systems generally exhibit enhanced water solubility and modified pharmacokinetic properties compared to their indole counterparts. Studies have shown that the pyrrolo[2,3-c]pyridine scaffold offers unique advantages in medicinal chemistry applications due to its ability to form specific interactions with biological targets. The comparative analysis of reaction rates in cross-coupling reactions demonstrates that the electronic nature of the heterocyclic core significantly influences the reactivity of the boronic ester group. These structure-activity relationships provide valuable insights for the design of new compounds and the optimization of synthetic methodologies.

Compound Class Core Structure Nitrogen Positioning Relative Reactivity Applications
Pyrrolo[2,3-c]pyridine boronic esters 6-azaindole N at position 6 Moderate Medicinal chemistry
Pyrrolo[2,3-b]pyridine boronic esters 7-azaindole N at position 7 High Cross-coupling reactions
Pyrrolo[3,2-c]pyridine boronic esters 5-azaindole N at position 5 Low Specialized applications
Indole boronic esters Indole No second N Variable General synthesis

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN2O4S/c1-14-6-8-15(9-7-14)28(24,25)23-13-17(16-10-11-22-12-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJHBDHVKOYWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine generally proceeds via:

  • Step 1: Functionalization of the pyrrolo[2,3-c]pyridine core
  • Step 2: Installation of the boronate ester group at position 3 via Suzuki-Miyaura borylation
  • Step 3: Protection of the nitrogen at position 1 by tosylation

These steps require precise control of reaction conditions, including temperature, solvents, catalysts, and atmosphere to optimize yield and purity.

Stepwise Preparation Protocols

Step Reaction Type Reagents & Conditions Yield Range Notes / References
1 Halogenation or selective functionalization of pyrrolo[2,3-c]pyridine core Use of brominating agents or electrophilic reagents under mild conditions; inert atmosphere Variable (typically 60–90%) Prepares the substrate for borylation
2 Suzuki-Miyaura borylation to install boronate ester Pd(PPh₃)₄ or Pd(OAc)₂ catalyst, K₂CO₃ base, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, dioxane/water solvent system, 90–105°C, 12–24 h 74–96% Critical for boronate ester formation; inert atmosphere necessary
3 Tosylation of nitrogen at position 1 Tosyl chloride (TsCl), NaH base, THF solvent, 0°C to room temperature 90–95% Protects nitrogen to prevent side reactions and stabilize compound

Reaction Conditions and Catalysts

  • Catalysts : Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium acetate (Pd(OAc)₂) are essential for facilitating the Suzuki-Miyaura coupling step. Catalyst loading is typically around 5 mol% for optimal results.
  • Bases : Potassium carbonate (K₂CO₃) is preferred over sodium carbonate for better reactivity with electron-deficient substrates.
  • Solvents : Mixtures of dioxane and water (3:1 ratio) are commonly used to balance solubility and reaction efficiency. Protic solvents are minimized to prevent hydrolysis of the boronate ester.
  • Atmosphere : Nitrogen or argon inert atmosphere is critical to avoid oxidation and side reactions.
  • Temperature : Borylation reactions are typically conducted at 90–105°C, while tosylation is performed from 0°C to room temperature.
  • Purification : Silica gel flash chromatography is the standard method, using solvent gradients from dichloromethane/ethyl acetate (90:10 to 98:2) for intermediates. For boronate ester-containing compounds, toluene/ethanol mixtures help minimize decomposition during purification.
  • Characterization :
    • NMR Spectroscopy :
      • ^1H NMR shows aromatic protons between δ 7.2–8.9 ppm, tosyl methyl protons at δ 2.3–2.4 ppm, and boronate ester methyls at δ 1.3–1.4 ppm.
      • ^13C NMR confirms the presence of boronate carbons and tosyl carbons.
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with less than 1 ppm error, validating molecular formula C20H22BFN2O4S and molecular weight ~416.3 g/mol.
  • Yield Optimization : High yields (up to 95%) are obtained when reactions are performed under anhydrous conditions with freshly distilled solvents and inert atmospheres. Lower yields (around 49%) are often due to harsh purification conditions or moisture-sensitive steps.
  • Boronic Ester Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is sensitive to hydrolysis; thus, reaction and purification conditions must avoid prolonged exposure to protic solvents or acidic media.
  • Tosyl Group Role : The tosyl protecting group stabilizes the nitrogen lone pair, preventing unwanted side reactions such as cyclization or nucleophilic attack during cross-coupling. It can be removed post-synthesis under mild basic conditions (e.g., 1M KOH in ethanol at 80°C) with good recovery.
  • Selective Functionalization : Electrophilic fluorination or bromination at specific positions on the pyrrolo[2,3-c]pyridine core can be achieved using reagents like Selectfluor® or brominating agents, enabling further diversification.
Parameter Details Impact on Synthesis
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂, 5 mol% Enables efficient Suzuki borylation
Base K₂CO₃ preferred Enhances coupling efficiency
Solvent Dioxane/water (3:1) Balances solubility and stability
Temperature 90–105°C (borylation), 0°C to rt (tosylation) Controls reaction rate and selectivity
Atmosphere Nitrogen or argon Prevents oxidation and side reactions
Purification Silica gel chromatography, DCM/EtOAc or toluene/ethanol Maintains compound integrity
Yield Range 74–96% (borylation), 90–95% (tosylation) Reflects optimized conditions

The preparation of this compound is a multi-step process involving selective functionalization of the pyrrolo[2,3-c]pyridine core, palladium-catalyzed Suzuki-Miyaura borylation, and nitrogen tosylation. The process demands careful control of reaction parameters, choice of catalysts, and purification techniques to achieve high yields and purity. The compound’s boronate ester functionality and tosyl protecting group are critical for its stability and utility in further synthetic applications. These preparation methods are well-documented and supported by diverse research findings, ensuring reproducibility and scalability for medicinal chemistry and synthetic organic applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tosyl group.

    Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive in coupling reactions, where it forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The target compound’s pyrrolo[2,3-c ]pyridine core distinguishes it from most analogues, which are based on pyrrolo[2,3-b ]pyridine. This positional isomerism affects electronic distribution and steric accessibility .

Substituent Effects :

  • The tosyl group in the target compound enhances stability and may influence solubility compared to silyl-protected analogues (e.g., triisopropylsilyl in ).
  • Halogenated derivatives (Br, Cl) are smaller and more reactive in cross-coupling, whereas trifluoromethyl groups () increase lipophilicity and metabolic resistance.

Biological Activity: Unlike halogenated or fluorinated derivatives, the target compound exhibits specific antineoplastic activity due to its topoisomerase inhibition , whereas analogues like 5-aryl-3-amino-pyrrolo[2,3-b]pyridines (e.g., ) target kinase pathways.

Spectroscopic and Stability Data

  • NMR Trends : Analogues like 5-phenyl-3-nicotinamide-pyrrolo[2,3-b]pyridine () show distinct aromatic proton shifts (δ 7.5–9.2 ppm), whereas the target compound’s tosyl group likely induces downfield shifts near δ 7.7–8.4 ppm for sulfonyl-associated protons.
  • Stability : The triisopropylsilyl group in and enhances thermal stability (>150°C), whereas the target compound’s tosyl group offers moderate stability (storage at 2–8°C under inert atmosphere) .

Biological Activity

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine is a member of the pyrrolopyridine class and features a boron-containing dioxaborolane moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and drug development. This article explores its biological activity, synthesizing available research findings and case studies.

Structure

The molecular formula of the compound is C20H23BN2O4SC_{20}H_{23}BN_{2}O_{4}S, with a molecular weight of 394.48 g/mol. The structure incorporates a pyrrolo[2,3-c]pyridine core substituted with a tosyl group and a dioxaborolane moiety.

Properties Table

PropertyValue
Molecular FormulaC20H23BN2O4SC_{20}H_{23}BN_{2}O_{4}S
Molecular Weight394.48 g/mol
CAS Number49758959
AppearanceWhite to off-white powder
Purity≥ 98%

The biological activity of this compound primarily revolves around its interaction with various biological targets, including kinases involved in cell signaling pathways. Studies suggest that derivatives of pyrrolo[2,3-c]pyridine exhibit inhibitory effects on specific kinases such as DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A) and other receptor tyrosine kinases.

Case Studies and Research Findings

  • Inhibition of DYRK1A :
    • A study demonstrated that compounds structurally related to pyrrolo[2,3-c]pyridine showed nanomolar-level inhibitory activity against DYRK1A. The docking studies indicated significant interactions between the compounds and key residues in the DYRK1A active site, suggesting that the dioxaborolane moiety plays a crucial role in binding affinity .
  • Anti-inflammatory Properties :
    • Research highlighted the anti-inflammatory effects of related compounds in BV2 microglial cells. The compounds were shown to reduce pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation, indicating potential therapeutic applications in neuroinflammatory conditions .
  • Antioxidant Activity :
    • ORAC (Oxygen Radical Absorbance Capacity) assays confirmed that these compounds possess significant antioxidant properties, which may contribute to their overall biological efficacy .

Comparative Activity Table

Compound NameDYRK1A IC50 (nM)Anti-inflammatory ActivityAntioxidant Activity
This compound<50YesYes
Pyrazolyl-1H-pyrrolo[2,3-b]pyridine<100YesModerate

Synthetic Routes

The synthesis of this compound typically involves the coupling of a tosylated pyrrolo derivative with a boron-containing reagent. Initial synthetic strategies have focused on optimizing yield and purity while minimizing toxic byproducts.

Future Directions

Further research is needed to explore the full therapeutic potential of this compound and its derivatives. Investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing these compounds into clinical applications.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
IodinationNIS, acetone, rt92%
TosylationTsCl, NaH, THF, 0°C→rt95%
Suzuki CouplingB₂pin₂, Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O85–96%

Basic: How is structural confirmation performed for this compound?

Methodological Answer:
Structural confirmation relies on multimodal spectroscopy :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.9 ppm for pyrrolo-pyridine and tosyl groups) and dioxaborolane methyl groups (δ ~1.3 ppm) . For example, in similar derivatives, the tosyl group’s SO₂ resonance appears at δ ~2.4 ppm (CH₃) and 7.6–7.8 ppm (aromatic protons) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated within 3 ppm error) confirms molecular formula .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement; ensure data resolution <1.0 Å and R-factor <0.05 .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structure validation?

Methodological Answer:
Contradictions often arise from rotamers , solvent effects , or residual impurities :

  • Variable Temperature NMR : Cool samples to –40°C to slow conformational exchange and resolve overlapping peaks .
  • COSY/NOESY : Identify through-space correlations to confirm regiochemistry (e.g., distinguishing C-3 vs. C-5 substitution) .
  • Spiking Experiments : Add authentic samples of suspected by-products (e.g., deprotected intermediates) to identify impurities .
  • DFT Calculations : Compare experimental vs. computed chemical shifts (e.g., using Gaussian09) to validate assignments .

Example : In a related compound, a δ 8.9 ppm doublet (J=3.0 Hz) was initially misassigned to a pyrrole proton but corrected via NOESY to a pyridine-H after computational modeling .

Advanced: What strategies optimize Suzuki-Miyaura coupling efficiency for sterically hindered derivatives?

Methodological Answer:
Steric hindrance from the tosyl group or fused pyrrolo-pyridine system requires tailored conditions:

  • Catalyst Screening : Use bulky ligands (e.g., SPhos or XPhos) to enhance turnover .
  • Solvent Optimization : Replace toluene with dioxane or THF to improve solubility .
  • Microwave Assistance : Reduce reaction time (2–4 hrs vs. 24 hrs) at 120°C to achieve >90% conversion .
  • Base Selection : Replace K₂CO₃ with Cs₂CO₃ for better activation of boronate esters .

Case Study : Coupling of 5-bromo-1-tosyl-pyrrolo-pyridine with 3,4-dimethoxyphenylboronic acid under microwave conditions (120°C, 3 hrs) increased yield from 64% to 92% .

Advanced: How to design structure-activity relationship (SAR) studies for pyrrolo-pyridine boronate esters?

Methodological Answer:
Focus on substituent modulation and biological assay integration :

  • Core Modifications : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at C-5 or C-3) via sequential cross-coupling .
  • Boronate Stability : Assess hydrolytic stability in PBS (pH 7.4) via LC-MS to prioritize in vivo candidates .
  • Pharmacological Profiling : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays .

Q. Table 2: Example SAR Data

DerivativeIC₅₀ (nM)Solubility (µg/mL)Reference
3-Biphenyl-5-MeO12 ± 38.5
3-NO₂-5-CF₃450 ± 501.2

Basic: What are the best practices for handling and storing this boronate ester?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass to prevent hydrolysis .
  • Purity Monitoring : Use HPLC (C18 column, acetonitrile/H₂O gradient) to detect degradation (retention time shifts >0.5 min indicate instability) .
  • Handling : Avoid aqueous solvents; use anhydrous THF or DCM for reactions .

Advanced: How to address low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., 3-amino-pyrrolo-pyridines) via flash chromatography .
  • By-product Analysis : Use LC-MS to identify dimers or deborylated products; adjust stoichiometry (1.5 eq boronic acid) .
  • Catalyst Recycling : Employ Pd nanoparticles immobilized on SiO₂ to reduce metal leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.